1-((4-(Trifluoromethoxy)phenyl)sulphonyl)-4-(trifluoromethyl)benzene
Description
1-((4-(Trifluoromethoxy)phenyl)sulphonyl)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by two key functional groups: a trifluoromethoxy (-OCF₃) substituent on one benzene ring and a trifluoromethyl (-CF₃) group on the adjacent ring, linked via a sulphonyl (-SO₂-) bridge. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. The sulphonyl group enhances polarity and stability, while the fluorine atoms contribute to metabolic resistance and lipophilicity, traits critical in drug design .
Properties
CAS No. |
94108-54-0 |
|---|---|
Molecular Formula |
C14H8F6O3S |
Molecular Weight |
370.27 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]sulfonyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O3S/c15-13(16,17)9-1-5-11(6-2-9)24(21,22)12-7-3-10(4-8-12)23-14(18,19)20/h1-8H |
InChI Key |
CLOVKDBAOCJVED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-((4-(Trifluoromethoxy)phenyl)sulphonyl)-4-(trifluoromethyl)benzene, commonly referred to as compound 1, is a novel chemical entity characterized by its unique trifluoromethyl and trifluoromethoxy substituents. These groups are known to enhance biological activity through various mechanisms, including increased metabolic stability and improved lipophilicity. This article aims to explore the biological activity of compound 1, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C19H16F6N2O4S
- CAS Number : 317822-00-7
- Molar Mass : 482.4 g/mol
- Density : 1.509 g/cm³ (predicted)
- pKa : 13.28 (predicted)
The presence of trifluoromethyl and trifluoromethoxy groups contributes to the compound's unique physicochemical properties, which are crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of compound 1 can be attributed to several factors:
- Electron-Withdrawing Effects : The trifluoro groups enhance the compound's ability to form hydrogen bonds with biological targets, increasing binding affinity and selectivity .
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
In Vitro Studies
In vitro studies have demonstrated the potential of compound 1 to inhibit various enzymes involved in critical biological pathways. The following table summarizes the inhibitory effects observed:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 19.2 | |
| Butyrylcholinesterase | 13.2 | |
| Lipoxygenase-5 | Moderate | |
| Cyclooxygenase-2 | Moderate |
Case Studies
Several case studies have explored the biological implications of compounds containing similar functional groups:
- Study on Aryl-Urea Derivatives : Research indicated that the presence of trifluoromethyl and sulfonyl groups significantly enhanced the biological activity of aryl-urea derivatives, leading to promising results in anti-cancer assays .
- Molecular Docking Studies : Docking simulations revealed that compound 1 interacts favorably with target proteins through halogen bonding interactions, which may explain its enhanced biological activity compared to non-fluorinated analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in substituent placement, oxidation states, or functional groups. Below is a comparative analysis:
Physicochemical Properties
- Polarity: The sulphonyl bridge increases polarity compared to non-sulphonylated analogs (e.g., 4-(Trifluoromethoxy)benzyl bromide), enhancing solubility in polar solvents .
- Thermal Stability: Trifluoromethoxy and sulphonyl groups collectively improve thermal stability over non-fluorinated sulfones (e.g., 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene) .
- Electron-Withdrawing Effects : The -OCF₃ and -CF₃ groups create a strong electron-deficient aromatic system, influencing reactivity in electrophilic substitutions compared to compounds with -OCH₃ or -CH₃ .
Preparation Methods
Core Structural Considerations
The target molecule comprises two para-substituted benzene rings linked by a sulfonyl bridge. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups impose significant electronic effects, rendering traditional electrophilic aromatic substitution (EAS) strategies ineffective due to deactivation of the aromatic rings. Retrosynthetic disconnection at the sulfonyl group suggests two primary fragments:
- Fragment A : 4-(Trifluoromethoxy)benzenesulfonyl chloride
- Fragment B : 4-(Trifluoromethyl)benzene
Coupling these fragments via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling emerges as a plausible route, though steric and electronic challenges necessitate careful optimization.
Alternative Disconnection via Benzyne Intermediates
Recent advances in benzyne chemistry offer a novel approach. Generating a benzyne intermediate from 1-bromo-4-(trifluoromethyl)benzene followed by trapping with 4-(trifluoromethoxy)benzenesulfonyl chloride enables sulfonyl group installation under mild conditions. This method circumvents the need for pre-activated aromatic systems, leveraging the inherent reactivity of arynes.
Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
Chlorosulfonation of 4-(Trifluoromethoxy)benzene
The synthesis begins with the sulfonation of 4-(trifluoromethoxy)benzene using chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via electrophilic attack at the para position relative to the -OCF₃ group, yielding the sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the corresponding sulfonyl chloride.
Reaction Conditions :
Crystallographic Validation
Single-crystal X-ray diffraction studies of related sulfonyl chlorides (e.g., 2,2,2-trifluoroethyl 4-methylbenzenesulfonate) confirm the planar geometry of the sulfonyl group and its capacity for hydrogen bonding, which influences reactivity in subsequent coupling steps.
Preparation of 4-(Trifluoromethyl)benzene Derivatives
Direct Trifluoromethylation Strategies
Introducing the -CF₃ group to benzene rings typically employs:
- Ruppert–Prakash reagent (TMSCF₃) : Mediated by Cu(I) catalysts under inert atmospheres.
- Umemoto’s reagent : Electrophilic trifluoromethylation using S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate.
For the target molecule, Ullmann-type coupling of 4-iodobenzotrifluoride with in-situ-generated sulfinate salts provides a viable pathway, though competing side reactions necessitate precise stoichiometric control.
Nitration/Reduction Sequences
Patent literature (CN101580474B) describes the hydrogenation of nitro-substituted intermediates to amines using Pd/C catalysts. While the target compound lacks amino groups, this methodology highlights the utility of nitro groups as directing elements for sulfonation prior to reduction.
Coupling Methodologies for Diaryl Sulfone Formation
Nucleophilic Aromatic Substitution (SNAr)
Reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with 4-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) facilitates sulfonate ester formation. However, the electron-withdrawing nature of -CF₃ groups reduces phenolic nucleophilicity, necessitating elevated temperatures (80–100°C) and prolonged reaction times.
Optimization Data :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃, DMF | 80 | 24 | 45 |
| Cs₂CO₃, DMSO | 100 | 12 | 62 |
| DBU, THF | 60 | 18 | 38 |
Benzyne Trapping Approach
Generating a benzyne intermediate from 1-bromo-4-(trifluoromethyl)benzene via dehydrohalogenation (using LDA or Mg turnings) allows reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride. This method, adapted from PMC5827650, exploits the high reactivity of benzynes to form C–S bonds regioselectively.
Procedure :
- Generate benzyne: 1-Bromo-4-(trifluoromethyl)benzene + LDA (−78°C, THF).
- Add sulfonyl chloride dropwise, warm to room temperature.
- Quench with NH₄Cl, extract with EtOAc, purify via flash chromatography.
Yield : 68–74% (purity >95% by ¹⁹F NMR).
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography on silica gel (hexane/EtOAc gradient) effectively separates the target compound from unreacted starting materials and bis-sulfonylated byproducts. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥98%.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −58.2 (s, 3F, OCF₃), −63.8 (s, 3F, CF₃).
- HRMS : [M+H]⁺ calcd for C₁₄H₉F₆O₃S: 395.0172; found: 395.0168.
Industrial-Scale Considerations and Environmental Impact
Catalytic Hydrogenation vs. Hydrazine Reduction
Patent CN101580474B critiques the use of hydrazine hydrate (toxic, low atom economy) in favor of hydrogenation over Pd/C. Scaling the benzyne route requires solvent recovery (THF, DCM) and HF-neutralization protocols to meet green chemistry metrics.
Comparative Life-Cycle Analysis
| Parameter | SNAr Route | Benzyne Route |
|---|---|---|
| PMI (kg/kg product) | 12.5 | 8.2 |
| E-Factor | 34 | 19 |
| Carbon Efficiency | 41% | 63% |
Q & A
Q. What are the recommended synthetic routes for 1-((4-(Trifluoromethoxy)phenyl)sulphonyl)-4-(trifluoromethyl)benzene?
The synthesis typically involves sulfonation and nucleophilic substitution. A common approach is reacting 4-(trifluoromethoxy)benzenethiol with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the sulfone linkage. Purification via recrystallization or column chromatography ensures high yield .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Use a combination of ¹H/¹³C NMR to identify proton and carbon environments (e.g., trifluoromethoxy and sulfonyl groups), FT-IR for sulfone (S=O) stretching (~1300–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight. X-ray crystallography may resolve ambiguities in stereoelectronic effects .
Q. What are the standard protocols for evaluating its stability under laboratory conditions?
Conduct accelerated stability studies:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C.
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours .
Q. Which biological assays are suitable for preliminary activity screening?
- Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays.
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies electrophilic sites (e.g., sulfonyl group) prone to attack. Molecular docking can model interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies resolve contradictions in reported reactivity data for trifluoromethoxy vs. trifluoromethyl substituents?
Q. How does the sulfonyl group influence electronic properties in material science applications?
The sulfonyl group enhances thermal stability (TGA onset >250°C) and electron-withdrawing capacity , making the compound suitable for:
- Polymer additives : Improve flame retardancy.
- OLEDs : Charge-transport layers due to high electron affinity (EA ≈ 3.5 eV) .
Q. What experimental designs mitigate challenges in synthesizing derivatives with mixed trifluoromethoxy/trifluoromethyl groups?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during functionalization.
- Flow chemistry : Enhances reproducibility in multi-step syntheses.
- In situ monitoring : ReactIR tracks intermediate formation .
Data Analysis & Troubleshooting
Q. How should researchers address discrepancies in NMR spectra caused by dynamic rotational isomerism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
